molecular formula C17H18N6O2S2 B13367064 2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole

2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole

Cat. No.: B13367064
M. Wt: 402.5 g/mol
InChI Key: YGQFFZKXMIUVAY-UHFFFAOYSA-N
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Description

2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, combines the indole nucleus with a triazolo-thiadiazole moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole involves multiple steps, starting with the preparation of the indole nucleus followed by the introduction of the triazolo-thiadiazole moiety. The synthetic route typically involves the following steps:

Chemical Reactions Analysis

2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole involves its interaction with specific molecular targets. The compound is known to bind to various receptors and enzymes, modulating their activity. The triazolo-thiadiazole moiety plays a crucial role in its binding affinity and specificity. The compound can inhibit certain enzymes, leading to the disruption of specific biochemical pathways, which is the basis for its therapeutic potential .

Comparison with Similar Compounds

Properties

Molecular Formula

C17H18N6O2S2

Molecular Weight

402.5 g/mol

IUPAC Name

6-(1H-indol-2-yl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H18N6O2S2/c1-27(24,25)22-8-6-11(7-9-22)15-19-20-17-23(15)21-16(26-17)14-10-12-4-2-3-5-13(12)18-14/h2-5,10-11,18H,6-9H2,1H3

InChI Key

YGQFFZKXMIUVAY-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5N4

Origin of Product

United States

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